REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[CH:10]=[C:9](I)[CH:8]=[N:7]1)[CH3:2].C([Mg]Cl)(C)C.C(O[B:21]1[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]1)(C)C>C1COCC1>[CH2:1]([O:3][CH2:4][CH2:5][N:6]1[CH:10]=[C:9]([B:21]2[O:25][C:24]([CH3:27])([CH3:26])[C:23]([CH3:29])([CH3:28])[O:22]2)[CH:8]=[N:7]1)[CH3:2]
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Name
|
|
Quantity
|
700 g
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Type
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reactant
|
Smiles
|
C(C)OCCN1N=CC(=C1)I
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Name
|
|
Quantity
|
5.5 L
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
805 mL
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Type
|
reactant
|
Smiles
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C(C)(C)OB1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(C)(C)OB1OC(C(O1)(C)C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-15 °C
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Type
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CUSTOM
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Details
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the tan suspension was stirred at <−5° C. for 0.75 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 22 L 4-neck flask equipped with a mechanical stirrer
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Type
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ADDITION
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Details
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thermowell, addition funnel, and N2 inlet
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Type
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TEMPERATURE
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Details
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The resulting solution was cooled to between −12° C.-−15° C
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Type
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TEMPERATURE
|
Details
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while maintaining the reaction temperature at <−5° C.
|
Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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TEMPERATURE
|
Details
|
increasing to ˜−5°
|
Type
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CUSTOM
|
Details
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results in
|
Type
|
CUSTOM
|
Details
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a lower yield
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to 16° C. over 0.75 hr
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Duration
|
0.75 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into 50 L reparatory funnel
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Type
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ADDITION
|
Details
|
containing a stirred saturated aqueous NH4Cl solution (4 L)
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Type
|
ADDITION
|
Details
|
The mixture was diluted with toluene (8 L), heptane (8 L) and H2O (2 L)
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Type
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CUSTOM
|
Details
|
The aqueous phase was removed
|
Type
|
WASH
|
Details
|
the organic phase was washed
|
Type
|
TEMPERATURE
|
Details
|
with warm (30° C.) H2O (4×3 L) and saturated brine (2×3 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
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CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual toluene was further removed by co-evaporation with heptane (2 L)
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with heptane (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 30-40° C
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with heptane (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 30-40° C
|
Duration
|
8 (± 8) h
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 596 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |